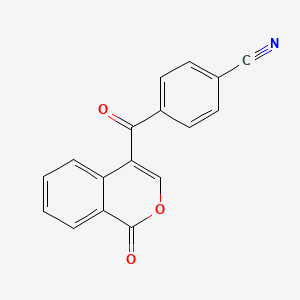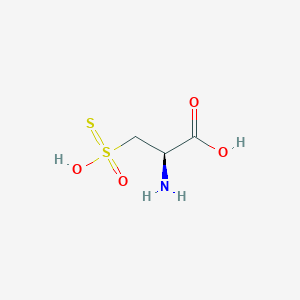
3,3,6-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethylnonane: is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached, and it has three methyl groups attached to the main carbon chain. This compound is part of the larger family of hydrocarbons and is known for its relatively simple structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methylating agents under controlled conditions. This process typically requires the use of strong bases and specific reaction temperatures to ensure the selective addition of methyl groups at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that facilitate the addition of methyl groups to nonane. Catalysts such as zeolites or metal-based catalysts can be employed to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trimethylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing hydrogen atoms.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions, such as temperature and solvent, are adjusted to achieve the desired oxidation level.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce this compound.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) under controlled conditions to introduce halogen atoms into the compound.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 3,3,6-Trimethylnonanol, 3,3,6-Trimethylnonanal, or 3,3,6-Trimethylnonanoic acid.
Reduction: Reduction can yield simpler alkanes, such as 3,3,6-Trimethylheptane.
Substitution: Halogenation can produce compounds like 3,3,6-Trichlorononane or 3,3,6-Tribromononane.
Scientific Research Applications
Chemistry: 3,3,6-Trimethylnonane is used as a reference compound in the study of hydrocarbon behavior and properties. Its relatively simple structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model compound to study the metabolism and degradation of hydrocarbons by microorganisms. This research has implications for bioremediation and environmental science.
Medicine: While this compound itself may not have direct medical applications, its derivatives and related compounds can be explored for potential pharmaceutical uses. Understanding its chemical properties can aid in the design of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the synthesis of other chemicals. Its stability and relatively low reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylnonane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar hydrocarbon, it does not readily participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, rather than specific molecular targets or pathways.
Comparison with Similar Compounds
- 3,3,5-Trimethylnonane
- 3,3,7-Trimethylnonane
- 3,4,6-Trimethylnonane
Comparison: 3,3,6-Trimethylnonane is unique due to the specific positioning of its methyl groups on the carbon chain. This structural arrangement can influence its physical properties, such as boiling point and melting point, compared to other isomers. For example, 3,3,5-Trimethylnonane and 3,3,7-Trimethylnonane may have different boiling points and solubility characteristics due to the variation in the placement of methyl groups.
Properties
CAS No. |
62184-20-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,6-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-11(3)9-10-12(4,5)7-2/h11H,6-10H2,1-5H3 |
InChI Key |
GPSMOBMYMZBKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14546200.png)




![N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea](/img/structure/B14546216.png)
![Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B14546221.png)

![Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate](/img/structure/B14546233.png)


![Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-](/img/structure/B14546243.png)
